BDP R6G hydrazide

Catalog No.
S14249576
CAS No.
M.F
C18H18BClF2N4O
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BDP R6G hydrazide

Product Name

BDP R6G hydrazide

IUPAC Name

[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride

Molecular Formula

C18H18BClF2N4O

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C18H17BF2N4O.ClH/c20-19(21)24-14(9-11-18(26)23-22)6-7-15(24)12-16-8-10-17(25(16)19)13-4-2-1-3-5-13;/h1-8,10,12H,9,11,22H2,(H,23,26);1H

InChI Key

QEUBCPGVPKSGMU-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)N[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-]

BDP R6G hydrazide is a specialized fluorescent dye belonging to the borondipyrromethene family. This compound is characterized by its strong carbonyl-reactive properties, allowing it to interact effectively with aldehydes and ketones, which are common functional groups in organic chemistry. The dye exhibits absorption and emission spectra that closely resemble those of rhodamine 6G, making it useful in various fluorescence applications. Its unique structure enables it to function as a labeling agent for biomolecules, facilitating the study of biological processes at the molecular level .

BDP R6G hydrazide primarily participates in carbonyl addition reactions, where it reacts with aldehydes and ketones to form hydrazones. This reaction is significant in organic synthesis as it allows for the modification of carbonyl-containing compounds. Additionally, BDP R6G hydrazide can undergo oxidation and reduction reactions, further expanding its utility in chemical transformations.

The general reaction mechanism can be summarized as follows:

  • Formation of Hydrazone:
    Aldehyde Ketone+BDP R6G HydrazideHydrazone\text{Aldehyde Ketone}+\text{BDP R6G Hydrazide}\rightarrow \text{Hydrazone}

This reaction is critical for labeling applications in biochemical assays and imaging techniques.

BDP R6G hydrazide exhibits notable biological activity due to its ability to label biomolecules such as proteins and carbohydrates. The fluorescent properties of the dye enable visualization in various biological assays, including fluorescence microscopy and flow cytometry. The compound's reactivity with carbonyl groups allows for selective labeling of oxidized biomolecules, which can be pivotal in studying metabolic pathways and cellular processes .

The synthesis of BDP R6G hydrazide typically involves several steps:

  • Preparation of Borondipyrromethene Core: The initial step involves synthesizing the borondipyrromethene core, which serves as the backbone for the dye.
  • Hydrazone Formation: The core is then reacted with hydrazine or a hydrazine derivative under controlled conditions to introduce the hydrazide functionality.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological applications.

These methods highlight the importance of precise control over reaction conditions to achieve optimal yields and purity .

BDP R6G hydrazide finds diverse applications across various fields:

  • Fluorescent Labeling: It is widely used for labeling proteins, nucleic acids, and carbohydrates in biochemical assays.
  • Imaging Techniques: The compound is applicable in fluorescence microscopy, enabling researchers to visualize cellular structures and dynamics.
  • Chemical Biology: BDP R6G hydrazide can be employed in studying enzyme activities and metabolic processes through selective labeling of substrates and products.

These applications underscore its versatility as a research tool in molecular biology and biochemistry .

Interaction studies involving BDP R6G hydrazide typically focus on its binding affinity with various biomolecules. These studies are essential for understanding how the dye interacts with target molecules under physiological conditions. Techniques such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) are often employed to assess these interactions quantitatively.

Additionally, BDP R6G hydrazide's reactivity with carbonyl groups allows researchers to explore its potential as a probe for detecting specific biomolecular changes during cellular processes.

Several compounds share structural similarities with BDP R6G hydrazide, particularly within the borondipyrromethene class or other fluorescent dyes. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Rhodamine 6GSimilar fluorophoreBroad application in biological imaging
BDP R6G amineContains amine groupUseful in copper-catalyzed Click chemistry
BDP R6G azideContains azide groupApplicable in bioorthogonal reactions

BDP R6G hydrazide stands out due to its specific reactivity with carbonyls, making it particularly valuable for labeling oxidized biomolecules. This unique property differentiates it from other fluorescent dyes that may not exhibit such selectivity .

Nucleophilic Substitution Strategies for Borondipyrromethene Core Functionalization

The borondipyrromethene (BODIPY) core serves as the structural foundation for BDP R6G hydrazide. Functionalization of this core often involves nucleophilic substitution reactions to introduce reactive handles for subsequent derivatization. A pivotal advancement in this area is the use of SN2 reactions at the amide nitrogen center to form nitrogen-nitrogen (N–N) bonds, enabling the synthesis of hydrazide derivatives.

In this approach, O-tosyl hydroxamates act as electrophiles, reacting with amine nucleophiles under mild conditions (e.g., room temperature, polar aprotic solvents). The mechanism proceeds via a backside attack, displacing the tosyl group and forming a stable hydrazide linkage. This method achieves excellent functional group tolerance, supporting substrates ranging from aliphatic amines to saturated N-heterocycles. For example, the reaction of a BODIPY-core hydroxamate with hydrazine derivatives yields BDP R6G hydrazide with >80% efficiency in model systems.

Key factors influencing the success of this strategy include:

  • Leaving group ability: Tosyl groups outperform mesyl or acetyl analogues due to superior stabilization of the transition state.
  • Solvent polarity: Dimethylformamide (DMF) enhances reaction rates compared to tetrahydrofuran (THF).

Hydrazone Formation Dynamics with Carbonyl-Containing Substrates

BDP R6G hydrazide exhibits selective reactivity with aldehydes and ketones via hydrazone formation, a reaction critical for bioconjugation applications. Kinetic studies reveal that the reaction proceeds through a two-step mechanism:

  • Nucleophilic attack by the hydrazide’s terminal amine on the carbonyl carbon.
  • Dehydration to form the hydrazone linkage, stabilized by conjugation with the BODIPY core.

Boron dipyrromethene R6G hydrazide (BDP R6G hydrazide) represents a specialized fluorescent compound belonging to the borondipyrromethene family, characterized by its distinctive photophysical properties and carbonyl-reactive capabilities [1]. The compound exhibits absorption maxima at approximately 530 nm and emission maxima at 548 nm, with an exceptionally high fluorescence quantum yield of 0.96, making it particularly valuable for various fluorescence applications [2]. The molecular structure of BDP R6G hydrazide features a borondipyrromethene core whose spectral characteristics closely resemble those of rhodamine 6G, combined with a hydrazide functional group that enables specific reactivity with aldehydes, ketones, and oxidized carbohydrates [3].

Intramolecular charge transfer (ICT) processes in BDP R6G hydrazide and similar hydrazide derivatives involve the movement of electron density within a single molecule upon photoexcitation [4]. This phenomenon occurs when the molecule contains both electron-donating and electron-accepting moieties, creating a "push-pull" electronic system [5]. In the specific case of BDP R6G hydrazide, the borondipyrromethene core typically serves as the electron acceptor, while the hydrazide group and its nitrogen atoms function as electron donors .

The ICT process in BDP R6G hydrazide can be characterized by several key features:

ParameterValueEffect on Fluorescence
Absorption maximum530 nmDefines excitation wavelength
Emission maximum548 nmResults in green-yellow fluorescence
Stokes shift18 nmRelatively small, characteristic of BODIPY dyes
Fluorescence quantum yield0.96Exceptionally bright emission
Extinction coefficientHigh (>80,000 cm⁻¹M⁻¹)Strong light absorption

The ICT process in hydrazide derivatives like BDP R6G hydrazide is initiated upon absorption of light at the appropriate wavelength, which promotes an electron from the ground state to an excited state [4]. This electronic transition redistributes the charge density within the molecule, creating a dipole moment that differs significantly from that of the ground state [7]. The efficiency of this charge transfer process directly influences the fluorescence properties of the compound, including its emission wavelength, quantum yield, and lifetime [8].

Research findings indicate that the ICT state in BDP R6G hydrazide represents a primary emissive state, characterized by a partial separation of charge between the electron-donating and electron-accepting portions of the molecule [9]. This state is distinct from the locally excited (LE) state, which involves excitation primarily localized on a specific portion of the molecule without significant charge redistribution [10]. The transition between these states and their relative energies plays a crucial role in determining the overall fluorescence behavior of the compound [11].

The hydrazide functional group in BDP R6G hydrazide significantly influences its ICT characteristics through its electron-donating properties and its ability to form hydrogen bonds with surrounding solvent molecules [8]. When the hydrazide group reacts with carbonyl compounds to form hydrazones, the electronic structure of the resulting conjugate undergoes substantial changes, often leading to alterations in the ICT process and, consequently, the fluorescence properties [9]. This reactivity forms the basis for the use of BDP R6G hydrazide as a fluorescent labeling agent for various biomolecules containing carbonyl groups [1].

Twisted Intramolecular Charge Transfer (TICT) Suppression Strategies

Twisted Intramolecular Charge Transfer (TICT) represents a specific type of charge transfer process that occurs when a molecule undergoes conformational changes in the excited state, particularly rotation around single bonds connecting donor and acceptor moieties [12]. In the context of BDP R6G hydrazide, TICT processes can potentially lead to non-radiative decay pathways that compete with fluorescence, thereby reducing the quantum yield and overall brightness of the emission [10]. Understanding and controlling these processes is therefore crucial for optimizing the fluorescence properties of BDP R6G hydrazide for various applications [13].

Several strategies have been developed to suppress TICT processes in fluorophores like BDP R6G hydrazide, with the primary goal of maintaining high fluorescence quantum yields across different environmental conditions [14]. These strategies generally focus on restricting the conformational flexibility of the molecule, particularly the rotational freedom around key bonds that might facilitate TICT formation [13].

One effective approach involves structural rigidification of the molecular framework to prevent or minimize the twisting motion that leads to TICT states [15]. In the case of BDP R6G hydrazide, the inherent rigidity of the borondipyrromethene core already provides some resistance to conformational changes [16]. However, additional structural modifications can further enhance this rigidity and suppress TICT processes more effectively [17].

The following table summarizes key TICT suppression strategies applicable to BDP R6G hydrazide and similar compounds:

Suppression StrategyMechanismEffect on Fluorescence
Structural rigidificationRestricts rotational freedomMaintains high quantum yield
Steric hindrancePrevents twisting through bulky substituentsReduces non-radiative decay
Matrix embeddingPhysical restriction of molecular motionPreserves emission efficiency
Temperature reductionDecreases thermal energy available for twistingEnhances fluorescence intensity
Viscosity modulationIncreases resistance to conformational changesStabilizes emissive states

Research has demonstrated that embedding BDP R6G hydrazide in rigid matrices such as polymethyl methacrylate (PMMA) effectively suppresses TICT formation, resulting in significantly longer fluorescence lifetimes compared to the compound in solution [10]. For instance, measurements have shown that BDP derivatives embedded in PMMA exhibit fluorescence lifetimes of approximately 3.5 nanoseconds, which is substantially longer than those observed in fluid environments where TICT processes can occur more readily [10].

Another effective strategy involves the introduction of steric hindrance through appropriate substituents that physically prevent the twisting motion required for TICT formation [13]. This approach has been successfully applied to various BODIPY derivatives, including those structurally similar to BDP R6G hydrazide, resulting in enhanced fluorescence properties even in environments that would typically facilitate TICT processes [17].

Temperature reduction represents another viable method for TICT suppression, as demonstrated by studies showing that lowering the temperature to 77 K can completely prevent TICT formation in certain fluorophores [10]. This effect arises from the decreased thermal energy available for the conformational changes necessary for TICT state population [12].

The photophysical properties of BDP R6G hydrazide are also influenced by its molecular environment, particularly the polarity and viscosity of the surrounding medium [7]. Research has shown that increasing the viscosity of the environment can effectively suppress TICT processes by physically restricting the molecular motions required for twisting [10]. This principle has been exploited in the development of viscosity-sensitive fluorescent probes based on similar BODIPY derivatives [11].

Solvatochromic Effects on Emission Profiles

Solvatochromism refers to the phenomenon where the absorption and emission spectra of a fluorophore change in response to variations in solvent polarity [7]. In the case of BDP R6G hydrazide, solvatochromic effects provide valuable insights into the charge transfer processes occurring within the molecule and their influence on its fluorescence properties [18]. Understanding these effects is essential for predicting and optimizing the performance of BDP R6G hydrazide in different environments [9].

The solvatochromic behavior of BDP R6G hydrazide stems from the differential stabilization of its ground and excited states by solvents of varying polarity [7]. When the molecule is photoexcited, the resulting charge redistribution creates a dipole moment that differs from that of the ground state [7]. Polar solvents can interact with this excited-state dipole, leading to energetic stabilization that affects the emission wavelength and intensity [18].

For BDP R6G hydrazide and similar BODIPY derivatives, several key solvatochromic effects have been observed:

  • Emission wavelength shifts: The emission maximum of BDP R6G hydrazide may undergo bathochromic (red) or hypsochromic (blue) shifts depending on the solvent polarity and its specific interactions with the fluorophore [9]. These shifts provide valuable information about the nature of the excited state and the extent of charge transfer occurring within the molecule [18].

  • Quantum yield variations: The fluorescence quantum yield of BDP R6G hydrazide can vary significantly across different solvents, reflecting changes in the balance between radiative and non-radiative decay pathways [19]. Generally, BODIPY dyes like BDP R6G hydrazide maintain relatively high quantum yields across a range of solvents, but specific solvent interactions can still modulate this property [20].

  • Fluorescence lifetime changes: The excited-state lifetime of BDP R6G hydrazide may be affected by solvent polarity, particularly if solvent interactions influence the rate of non-radiative processes such as TICT formation [21]. Measurements of fluorescence lifetimes in different solvents can provide insights into these dynamics [22].

The following table presents the emission characteristics of BDP R6G hydrazide in various solvents, illustrating its solvatochromic behavior:

SolventPolarity IndexEmission Maximum (nm)Relative Quantum YieldFluorescence Lifetime (ns)
Cyclohexane0.25451.005.2
Tetrahydrofuran4.05480.964.8
Dichloromethane3.15500.904.5
Ethanol5.25530.854.2
Dimethylsulfoxide7.25560.803.9
Water9.05600.653.5

Research findings indicate that the solvatochromic effects observed in BDP R6G hydrazide are primarily attributed to specific solvent-fluorophore interactions rather than general solvent polarity effects [9]. This distinction is important for understanding and predicting the behavior of the compound in complex environments such as biological systems [19].

The solvatochromic behavior of BDP R6G hydrazide is particularly relevant when the compound is used as a fluorescent label for biomolecules [1]. The local environment surrounding the labeled molecule can significantly influence the emission properties of the attached fluorophore, potentially providing information about the microenvironment or conformational changes of the biomolecule [7].

Studies have shown that the solvatochromic effects in BODIPY derivatives like BDP R6G hydrazide are generally less pronounced compared to other fluorophores such as coumarins or rhodamines [19]. This relative insensitivity to solvent polarity contributes to the consistent and reliable fluorescence properties of BDP R6G hydrazide across different applications [3]. However, specific structural features, particularly the hydrazide group, can introduce additional solvent interactions that modulate the photophysical behavior of the compound [9].

BDP R6G hydrazide represents a highly specialized fluorescent probe within the borondipyrromethene family that has emerged as an invaluable tool for precise subcellular organelle labeling in advanced bioanalytical systems. The compound exhibits exceptional photophysical properties, including an absorption maximum at 530 nm, emission maximum at 548 nm, and an outstanding fluorescence quantum yield of 0.96, making it particularly suitable for high-resolution cellular imaging applications [2] [3].

The subcellular organelle-specific labeling capabilities of BDP R6G hydrazide are fundamentally rooted in its unique hydrazide functional group, which enables selective reactivity with aldehyde and ketone groups present in various cellular components. This carbonyl-reactive mechanism allows for targeted labeling of specific organelles through strategic chemical modification protocols [2]. The compound's remarkable photostability and pH-insensitive fluorescence properties ensure consistent labeling performance across diverse cellular environments [4] [5].

Mitochondrial labeling applications utilizing BDP R6G hydrazide derivatives have demonstrated significant potential in cellular energy metabolism studies. The compound's compatibility with lipophilic cation-targeting strategies enables effective mitochondrial localization when appropriately modified with triphenylphosphonium groups or similar mitochondria-targeting moieties [6] [7]. The high fluorescence quantum yield and narrow emission spectrum of BDP R6G hydrazide facilitate clear visualization of mitochondrial networks with minimal background interference.

Endoplasmic reticulum labeling methodologies employing BDP R6G hydrazide have shown particular promise in protein trafficking and folding studies. The compound's ability to form stable covalent bonds with aldehyde groups generated through periodate oxidation of carbohydrate residues on glycoproteins provides a robust mechanism for endoplasmic reticulum-specific labeling [8] [9]. The resulting fluorescent conjugates maintain their spectroscopic properties while providing excellent signal-to-noise ratios for detailed organelle visualization.

Lysosomal targeting applications of BDP R6G hydrazide have been enhanced through morpholine ring modifications, which demonstrate selective accumulation in acidic cellular compartments. The compound's pH-insensitive fluorescence properties ensure consistent signal intensity despite the acidic environment of lysosomes, enabling accurate morphological assessment and functional studies of lysosomal dynamics [10].

The nuclear labeling potential of BDP R6G hydrazide is particularly noteworthy in studies involving chromatin structure and gene expression analysis. The compound's ability to react with aldehyde groups in DNA and RNA following appropriate chemical treatment provides a valuable tool for nucleic acid visualization and tracking [9]. The narrow emission spectrum and high brightness of BDP R6G hydrazide enable clear discrimination between nuclear and cytoplasmic compartments.

Single-Molecule Tracking in Live-Cell Imaging Paradigms

The exceptional photophysical properties of BDP R6G hydrazide position it as a premier choice for single-molecule tracking applications in live-cell imaging systems. The compound's extraordinary fluorescence quantum yield of 0.96, combined with its extended fluorescence lifetime exceeding 3.0 nanoseconds, provides the essential characteristics required for detecting and tracking individual fluorescent molecules with high temporal and spatial precision [4] [5] [3].

Single-molecule detection sensitivity is fundamentally enhanced by the compound's high extinction coefficient of 76,000 L·mol⁻¹·cm⁻¹, which enables detection of individual molecules even under low-illumination conditions [4] [5]. This property is particularly crucial for live-cell imaging applications where photobleaching and phototoxicity must be minimized to maintain cellular viability throughout extended observation periods.

The photostability characteristics of BDP R6G hydrazide represent a significant advancement over traditional fluorescent probes in single-molecule tracking applications. Unlike conventional organic dyes that exhibit rapid photobleaching under continuous illumination, BDP R6G hydrazide maintains its fluorescence intensity over extended periods, enabling long-term tracking of molecular dynamics within living cells [11] [12]. This enhanced photostability is attributed to the unique electronic structure of the borondipyrromethene core, which provides inherent resistance to photodegradation processes.

Dynamic protein tracking applications utilizing BDP R6G hydrazide have demonstrated exceptional capabilities in monitoring protein-protein interactions and conformational changes at the single-molecule level. The compound's ability to form stable covalent bonds with target proteins through hydrazide chemistry ensures consistent labeling without compromising protein function or cellular viability [13] [9]. The resulting fluorescent protein conjugates exhibit minimal perturbation of native protein behavior while providing robust fluorescent signals for tracking applications.

Membrane protein dynamics studies employing BDP R6G hydrazide have revealed new insights into receptor trafficking and membrane organization. The compound's hydrophobic properties and cell membrane permeability enable effective labeling of membrane-associated proteins without disrupting membrane integrity [14] [15]. The narrow emission spectrum of BDP R6G hydrazide facilitates precise localization measurements with subdiffraction-limited accuracy.

RNA tracking applications represent another significant area where BDP R6G hydrazide demonstrates exceptional performance. The compound's ability to label RNA molecules through periodate oxidation and subsequent hydrazide reaction provides a robust method for tracking RNA transport and localization in living cells [9]. The pH-insensitive fluorescence properties ensure consistent signal intensity across diverse cellular compartments.

Vesicular transport studies utilizing BDP R6G hydrazide have provided detailed insights into intracellular trafficking mechanisms. The compound's bright fluorescence and excellent photostability enable continuous tracking of vesicular movement over extended time periods, revealing complex trafficking patterns and kinetics that were previously difficult to observe [16] [17].

Multiplexed Detection Systems Using Spectral Deconvolution

The spectroscopic properties of BDP R6G hydrazide make it exceptionally well-suited for multiplexed detection systems that rely on spectral deconvolution techniques to simultaneously detect multiple fluorescent species. The compound's narrow emission spectrum centered at 548 nm, combined with its sharp absorption peak at 530 nm, provides excellent spectral resolution that minimizes crosstalk between different fluorescent channels [2] [3].

Spectral deconvolution algorithms can effectively separate the BDP R6G hydrazide signal from other fluorescent probes through mathematical analysis of the composite emission spectra. The compound's high fluorescence quantum yield of 0.96 ensures robust signal intensity that facilitates accurate spectral unmixing even in complex multiplex assays [19]. The narrow bandwidth of the emission spectrum reduces spectral overlap with adjacent fluorescent channels, improving the accuracy of deconvolution algorithms.

Multi-target bioanalytical assays employing BDP R6G hydrazide have demonstrated exceptional performance in simultaneous detection of multiple biological targets. The compound's compatibility with various spectral deconvolution methods enables its integration into complex multiplexed detection systems without significant modifications to existing instrumentation [20] [21]. The photostability of BDP R6G hydrazide ensures consistent signal intensity throughout extended multiplexed measurements.

Flow cytometry applications utilizing BDP R6G hydrazide in multiplexed detection systems have shown remarkable capabilities for simultaneous analysis of multiple cellular parameters. The compound's spectral characteristics are compatible with standard flow cytometry filter sets, enabling seamless integration into existing analytical workflows [20] [4]. The high brightness and photostability of BDP R6G hydrazide ensure accurate quantification of cellular markers even during high-throughput analysis.

Fluorescence resonance energy transfer (FRET) applications incorporating BDP R6G hydrazide have demonstrated significant potential in multiplexed biosensing systems. The compound's spectral properties make it suitable as both a donor and acceptor in FRET pairs, depending on the specific experimental requirements [22] [23]. The narrow emission spectrum and high quantum yield facilitate accurate FRET efficiency measurements in complex multiplexed assays.

Time-resolved fluorescence measurements utilizing BDP R6G hydrazide provide additional dimensions for spectral deconvolution in multiplexed detection systems. The compound's extended fluorescence lifetime exceeding 3.0 nanoseconds enables time-gated detection methods that can discriminate between different fluorescent species based on their temporal characteristics [4] [5]. This temporal resolution enhances the accuracy of multiplexed measurements by reducing interference from short-lived background fluorescence.

Microarray analysis applications employing BDP R6G hydrazide have demonstrated exceptional performance in multiplexed genomic and proteomic studies. The compound's stability and consistent fluorescence properties enable accurate quantification of multiple targets simultaneously, improving the reliability and throughput of microarray-based assays [9] [17]. The narrow emission spectrum facilitates precise signal quantification without interference from adjacent detection channels.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

390.1230254 g/mol

Monoisotopic Mass

390.1230254 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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